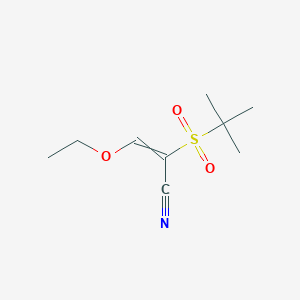
3-Chlorophenylzinc iodide
Vue d'ensemble
Description
3-Chlorophenylzinc iodide is an organozinc compound with the molecular formula ClC6H4ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
3-Chlorophenylzinc iodide can be prepared through various synthetic routes. One common method involves the reaction of 3-chloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Chlorophenylzinc iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF. The major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon bonds .
Applications De Recherche Scientifique
3-Chlorophenylzinc iodide has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials, contributing to various industrial processes
Mécanisme D'action
The mechanism by which 3-chlorophenylzinc iodide exerts its effects primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then undergoes oxidative addition with an organic halide. This process forms a new carbon-carbon bond, with the zinc iodide acting as a leaving group .
Comparaison Avec Des Composés Similaires
3-Chlorophenylzinc iodide can be compared with other organozinc compounds such as phenylzinc iodide and 4-chlorophenylzinc iodide. While these compounds share similar reactivity, this compound is unique due to the presence of the chlorine atom at the meta position, which can influence its reactivity and selectivity in certain reactions .
Similar Compounds
- Phenylzinc iodide
- 4-Chlorophenylzinc iodide
- 2-Chlorophenylzinc iodide
These compounds are used in similar applications but may exhibit different reactivity profiles based on their structural differences .
Propriétés
IUPAC Name |
chlorobenzene;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBABHOYRCMRVLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene](/img/structure/B68911.png)









![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
